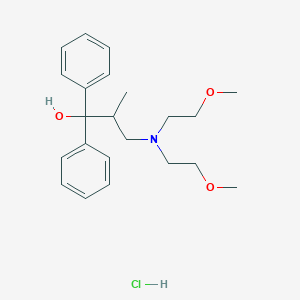

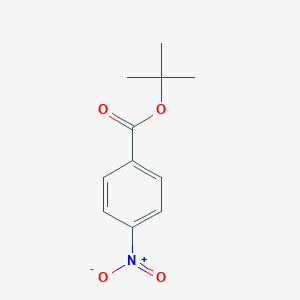

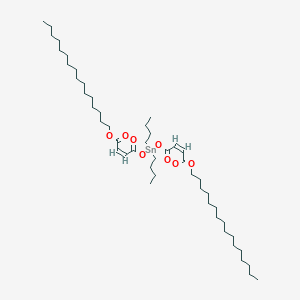

![molecular formula C9H9NOS B025218 (2-甲基苯并[D]噻唑-6-基)甲醇 CAS No. 103440-65-9](/img/structure/B25218.png)

(2-甲基苯并[D]噻唑-6-基)甲醇

描述

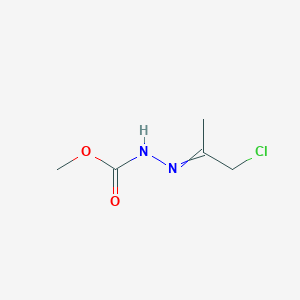

“(2-Methylbenzo[D]thiazol-6-YL)methanol” is a chemical compound with the molecular formula C9H9NOS . It is a member of the thiazole family, which are organic five-aromatic ring compounds .

Synthesis Analysis

The synthesis of thiazoles, including “(2-Methylbenzo[D]thiazol-6-YL)methanol”, involves several artificial paths and varied physico-chemical factors . For instance, thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3-(2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis

Thiazoles, including “(2-Methylbenzo[D]thiazol-6-YL)methanol”, have resonating structures. Some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

“(2-Methylbenzo[D]thiazol-6-YL)methanol” has a molecular weight of 179.24 g/mol. Thiazoles, in general, show similar chemical and physical properties to pyridine and pyrimidine .科学研究应用

Antioxidant Activity

Thiazole derivatives, which include “(2-Methylbenzo[D]thiazol-6-YL)methanol”, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Analgesic and Anti-inflammatory Activities

Some compounds related to thiazole have shown significant analgesic and anti-inflammatory activities . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new pain relief and anti-inflammatory medications .

Antimicrobial Activity

Thiazole derivatives have been found to possess antimicrobial properties . This means that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new antimicrobial drugs.

Antifungal Activity

Thiazole compounds have also been found to exhibit antifungal properties . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could be used in the development of new antifungal medications.

Antiviral Activity

Thiazole derivatives have shown antiviral properties . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new antiviral drugs.

Antitumor or Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new cancer treatments .

Neuroprotective Activity

Thiazole compounds have shown neuroprotective properties . This suggests that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new treatments for neurological disorders.

Diuretic Activity

Thiazole derivatives have been found to exhibit diuretic properties . This means that “(2-Methylbenzo[D]thiazol-6-YL)methanol” could potentially be used in the development of new diuretic drugs.

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Some thiazole derivatives have been found to exhibit weak cox-1 inhibitory activity . This suggests that (2-Methylbenzo[D]thiazol-6-YL)methanol may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been found to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines , suggesting that (2-Methylbenzo[D]thiazol-6-YL)methanol may have similar effects.

Action Environment

The solubility properties of thiazole derivatives suggest that their action may be influenced by the chemical environment .

未来方向

Thiazoles, including “(2-Methylbenzo[D]thiazol-6-YL)methanol”, have shown notable pharmacological actions, making them significant potential things in the mainly increasing chemical world of compounds . This highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

属性

IUPAC Name |

(2-methyl-1,3-benzothiazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMABUKKLVPBEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301878 | |

| Record name | 2-Methyl-6-benzothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylbenzo[D]thiazol-6-YL)methanol | |

CAS RN |

103440-65-9 | |

| Record name | 2-Methyl-6-benzothiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-benzothiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。